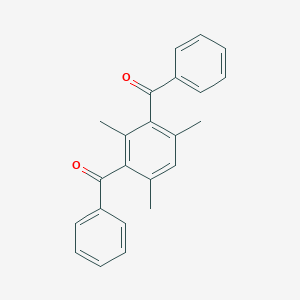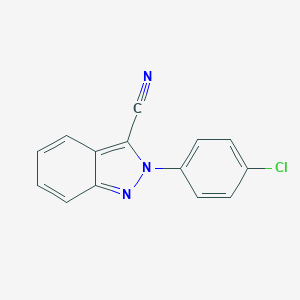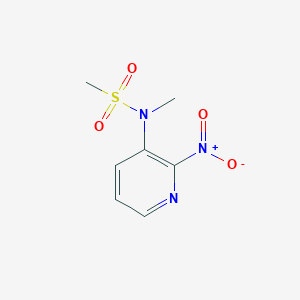![molecular formula C16H22N2O4 B240897 Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate, commonly known as EMLA, is a topical anesthetic that is widely used in clinical settings. EMLA is an effective anesthetic agent that can be used to numb the skin before medical procedures such as needle insertion, minor surgeries, and laser treatments. EMLA is a combination of two anesthetic agents, lidocaine, and prilocaine, which work together to provide effective pain relief.
作用機序
EMLA works by blocking the transmission of pain signals from the nerves to the brain. Lidocaine and prilocaine are both local anesthetics that work by blocking sodium channels in the nerve cells, thereby preventing the transmission of pain signals. EMLA also has a vasodilatory effect, which helps to increase blood flow to the area, facilitating the absorption of the anesthetic agents.
Biochemical and Physiological Effects:
EMLA has been shown to have minimal systemic absorption, making it a safe and effective topical anesthetic. However, some studies have reported adverse effects such as allergic reactions and methemoglobinemia, a condition characterized by the abnormal accumulation of methemoglobin in the blood.
実験室実験の利点と制限
EMLA is commonly used in laboratory experiments as a tool to reduce pain and stress in animals. It has been shown to be effective in reducing the pain associated with various procedures such as tail clipping and ear punching. However, EMLA has some limitations, such as the potential for variability in its effectiveness and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several areas of research that could be explored in the future regarding EMLA. One potential area of investigation is the development of new formulations of EMLA that could be more effective or have fewer adverse effects. Another area of research could be the use of EMLA in combination with other drugs to enhance its effectiveness. Finally, there is a need for further research into the long-term effects of EMLA use, particularly in chronic pain conditions.
In conclusion, EMLA is a widely used topical anesthetic that has been extensively studied for its effectiveness in reducing pain associated with various medical procedures. Its mechanism of action involves the blocking of pain signals from the nerves to the brain. EMLA has minimal systemic absorption, making it a safe and effective anesthetic agent. However, it has some limitations and potential adverse effects that need to be carefully considered. Further research is needed to explore new formulations and applications of EMLA.
合成法
EMLA is synthesized using a multi-step process that involves the reaction of lidocaine and prilocaine with ethyl 4-chloro-1-piperazinecarboxylate and 4-methylphenoxyacetic acid, respectively. The reaction is carried out under controlled conditions to ensure the purity of the final product.
科学的研究の応用
EMLA has been extensively studied for its use in clinical settings. It has been shown to be effective in reducing pain associated with various medical procedures. EMLA has also been studied for its use in the treatment of chronic pain conditions such as neuropathic pain and post-herpetic neuralgia.
特性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
ethyl 4-[2-(4-methylphenoxy)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-16(20)18-10-8-17(9-11-18)15(19)12-22-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
InChIキー |
WLCCMIXFDNOMON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)


![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)

![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)





